REACTION_CXSMILES
|
[Cl:1][CH2:2][C:3]1[CH:12]=[CH:11][C:6]([C:7]([NH:9][CH3:10])=O)=[CH:5][CH:4]=1.S(Cl)(Cl)=O.[N-:17]=[N+:18]=[N-:19].[Na+].Cl[Si](C)(C)C>C1(C)C=CC=CC=1.C(#N)C.O>[CH3:10][N:9]1[C:7]([C:6]2[CH:11]=[CH:12][C:3]([CH2:2][Cl:1])=[CH:4][CH:5]=2)=[N:19][N:18]=[N:17]1 |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
50 mmol
|
Type
|
reactant
|
Smiles
|
ClCC1=CC=C(C(=O)NC)C=C1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
29.1 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
4.55 g
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
9.15 mL
|
Type
|
reactant
|
Smiles
|
Cl[Si](C)(C)C
|
Name
|
imidoyl chloride
|
Quantity
|
50 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
65 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the suspension was stirred for 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting suspension was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 15 hours
|
Duration
|
15 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
The residue was azeotroped with toluene
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to −10° C.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 2 hours at 0° C.
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
stirred at room temperature for 15 hours
|
Duration
|
15 h
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (2×100 mL)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
Filtration and concentration
|
Type
|
CUSTOM
|
Details
|
gave a light yellow solid which
|
Type
|
DISSOLUTION
|
Details
|
was dissolved in hexanes-ethyl acetate (220 mL, 11:9 ratio) at 60-70° C
|
Type
|
CUSTOM
|
Details
|
was stored in the refrigerator overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
the precipitated solids were collected by filtration
|
Type
|
WASH
|
Details
|
washed with hexanes
|
Type
|
CUSTOM
|
Details
|
After drying in air
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1N=NN=C1C1=CC=C(CCl)C=C1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.26 g | |
YIELD: PERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |